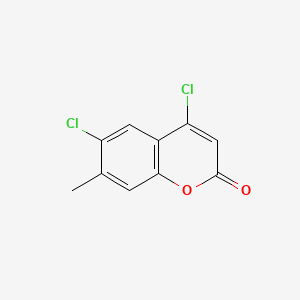![molecular formula C9H13N3 B13697272 2-Amino-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13697272.png)
2-Amino-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32632765 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32632765 involves several steps, including the preparation of intermediates and the final compound. The reaction conditions typically require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of MFCD32632765 is carried out on a large scale using optimized processes to ensure cost-effectiveness and efficiency. The methods involve continuous flow reactors and advanced purification techniques to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
MFCD32632765 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield alcohols or hydrocarbons .
Scientific Research Applications
MFCD32632765 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It plays a role in biochemical assays and as a probe in molecular biology studies.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of MFCD32632765 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The pathways involved include signal transduction, metabolic processes, and gene expression regulation .
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidin-2-amine |
InChI |
InChI=1S/C9H13N3/c1-9(2)3-6-5-11-8(10)12-7(6)4-9/h5H,3-4H2,1-2H3,(H2,10,11,12) |
InChI Key |
MGKBOFYDJZPUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CN=C(N=C2C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



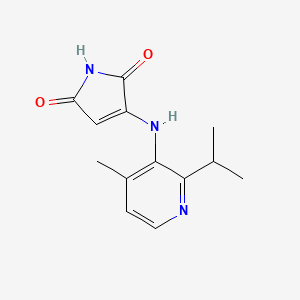
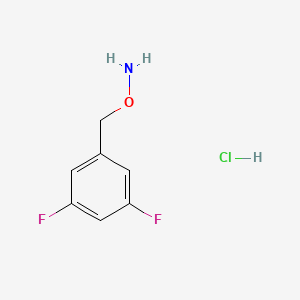
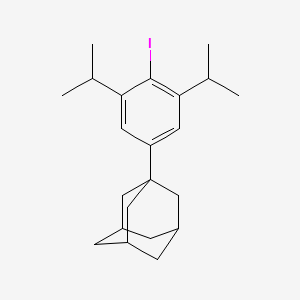
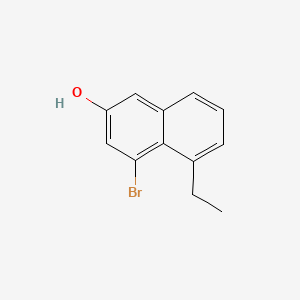
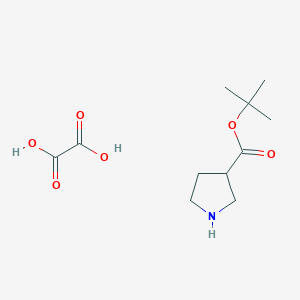
![2-[[1-(3-Bromophenyl)-1H-tetrazol-5-yl]methyl]isoindoline-1,3-dione](/img/structure/B13697205.png)
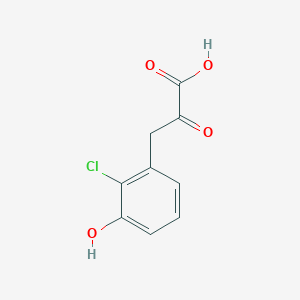

![cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13697222.png)
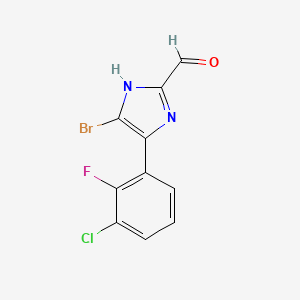
![(3R,5R)-1-Boc-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine](/img/structure/B13697248.png)
